Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate
Overview
Description
Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazino]-1-pyrrolidinyl}benzoate is a complex organic compound with a molecular formula of C22H23N3O5 and a molecular weight of 409.44 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidinyl ring, a benzoate group, and a phenylpropanoyl hydrazino moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidinyl ring and the subsequent attachment of the benzoate and phenylpropanoyl hydrazino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazino]-1-pyrrolidinyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoate and phenylpropanoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazino]-1-pyrrolidinyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{2,5-dioxo-3-[2-(4-fluorophenyl)propanoyl]hydrazino}-1-pyrrolidinyl}benzoate
- Ethyl 4-{2,5-dioxo-3-[2-(3-chlorophenyl)propanoyl]hydrazino}-1-pyrrolidinyl}benzoate
- Ethyl 4-{2,5-dioxo-3-[2-(3-methylphenyl)propanoyl]hydrazino}-1-pyrrolidinyl}benzoate
Uniqueness
Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazino]-1-pyrrolidinyl}benzoate stands out due to its specific phenylpropanoyl hydrazino moiety, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-2-30-22(29)16-9-11-17(12-10-16)25-20(27)14-18(21(25)28)23-24-19(26)13-8-15-6-4-3-5-7-15/h3-7,9-12,18,23H,2,8,13-14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIWJJZQGJUGOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.